2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-
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Overview
Description
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- is an organic compound that features a butenyl amine group attached to a phenyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-buten-1-amine and 2-(methylsulfonyl)phenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methylsulfonyl group to a methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound shares the methylsulfonylphenyl group and exhibits similar biological activities, such as antimicrobial and anti-inflammatory effects.
2-Methyl-2-propen-1-amine: Another related compound with a similar butenyl amine structure, used in various chemical syntheses.
Uniqueness
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(E)-3-(2-methylsulfonylphenyl)but-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2S/c1-9(7-8-12)10-5-3-4-6-11(10)15(2,13)14/h3-7H,8,12H2,1-2H3/b9-7+ |
InChI Key |
BQENJCFBLPPXSD-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\CN)/C1=CC=CC=C1S(=O)(=O)C |
Canonical SMILES |
CC(=CCN)C1=CC=CC=C1S(=O)(=O)C |
Origin of Product |
United States |
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